Enhanced Selectivity for KCNQ2 over KCNQ1 Compared to Reference Antagonist XE-991
2,7-Dimethylquinoline-3-carboxylic acid (reported as ML252) demonstrates a significant selectivity advantage for the KCNQ2 channel over the KCNQ1 channel when compared to the widely used reference antagonist XE-991. While both compounds exhibit sub-micromolar potency for KCNQ2, ML252 shows a 41.7-fold lower affinity for KCNQ1, whereas XE-991 shows only a 6.7-fold difference, indicating a much cleaner selectivity profile [1].
| Evidence Dimension | Selectivity Ratio (KCNQ1 IC50 / KCNQ2 IC50) |
|---|---|
| Target Compound Data | KCNQ2 IC50 = 0.07 µM; KCNQ1 IC50 = 2.92 µM |
| Comparator Or Baseline | XE-991: KCNQ2 IC50 = 0.06 µM; KCNQ1 IC50 = 0.40 µM |
| Quantified Difference | ML252 Selectivity Ratio = 41.7; XE-991 Selectivity Ratio = 6.7 |
| Conditions | IonWorks automated patch-clamp electrophysiology on KCNQ channels expressed in CHO cells [1] |
Why This Matters
This superior selectivity profile reduces the risk of off-target cardiac effects associated with KCNQ1 inhibition, making it a more precise tool compound for neuroscience research.
- [1] NCBI Bookshelf. Table 4: Selectivity table showing IC50 (μM) values for ML252 and previously identified KCNQ2 channel blockers for inhibition of a panel of KCNQ channels measured using IonWorks electrophysiology. Probe Reports from the NIH Molecular Libraries Program [Internet]. View Source
